molecular formula C20H19BrN2OS2 B2702458 1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-bromophenyl)sulfanyl]-1-ethanone CAS No. 478248-37-2

1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-bromophenyl)sulfanyl]-1-ethanone

Cat. No. B2702458
CAS RN: 478248-37-2
M. Wt: 447.41
InChI Key: STZQNPQHRGPQBX-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-bromophenyl)sulfanyl]-1-ethanone, also known as 4-BBSE, is a synthetic organic compound with a variety of potential applications in the fields of medicine, biochemistry and pharmacology. It is a heterocyclic aromatic compound with a benzothiazole and piperidine ring, and a bromophenyl sulfanyl group. 4-BBSE is a white crystalline powder with a melting point of about 150 °C.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound has been utilized as a precursor in the synthesis of heterocyclic compounds, which are critical in the development of new materials and pharmaceuticals. For example, the synthesis of sulfur-nitrogen heterocycles through reactions with diamines has been described, indicating its utility in creating novel compounds with potential biological activities (Bryce, 1984).

Antimicrobial and Antituberculosis Studies

Derivatives of this compound have been investigated for their antimicrobial properties. Research has shown that certain heteroarylthioquinoline derivatives, synthesized using this compound, exhibit significant in vitro activity against Mycobacterium tuberculosis, highlighting its potential in the development of new antituberculosis agents (Chitra et al., 2011).

Biological Activities and Immunomodulatory Effects

Studies have also explored the biological activities of derivatives, including their immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes. This research suggests potential applications in modulating immune responses, which could be beneficial in treating various immune-related disorders (Abdel‐Aziz et al., 2011).

Green Synthesis and Environmental Applications

The compound has been involved in studies focusing on green synthesis methods, such as microwave-assisted synthesis, which aims to improve the efficiency and reduce the environmental impact of chemical reactions. These methods have been applied in the synthesis of novel compounds, demonstrating the compound's role in promoting sustainable chemical practices (Said et al., 2020).

Enzymatic Metabolism Studies

Research has delved into the enzymatic metabolism of related compounds, providing insights into how these molecules are processed within the body. Such studies are crucial for understanding the pharmacokinetics of potential therapeutic agents, including their metabolic pathways and the enzymes involved (Hvenegaard et al., 2012).

properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(4-bromophenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2OS2/c21-15-5-7-16(8-6-15)25-13-19(24)23-11-9-14(10-12-23)20-22-17-3-1-2-4-18(17)26-20/h1-8,14H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZQNPQHRGPQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)CSC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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